2,3,4-Trimethoxycinnamic acid 2,3,4-Trimethoxycinnamic acid trans-2, 3, 4-Trimethoxycinnamate, also known as 3-(2, 3, 4-trimethoxyphenyl)acrylic acid or 3-(2, 3, 4-trimethoxyphenyl)-2-propenoate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. trans-2, 3, 4-Trimethoxycinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-2, 3, 4-Trimethoxycinnamate has been found in human prostate tissue.
Brand Name: Vulcanchem
CAS No.: 116406-19-0
VCID: VC21274950
InChI: InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
SMILES: COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol

2,3,4-Trimethoxycinnamic acid

CAS No.: 116406-19-0

Cat. No.: VC21274950

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trimethoxycinnamic acid - 116406-19-0

Specification

Description trans-2, 3, 4-Trimethoxycinnamate, also known as 3-(2, 3, 4-trimethoxyphenyl)acrylic acid or 3-(2, 3, 4-trimethoxyphenyl)-2-propenoate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. trans-2, 3, 4-Trimethoxycinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-2, 3, 4-Trimethoxycinnamate has been found in human prostate tissue.
CAS No. 116406-19-0
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
IUPAC Name (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
Standard InChI Key ZYOPDNLIHHFGEC-FNORWQNLSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC
SMILES COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator